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# 6-Bromo-7-chloroquinazolin-4-ol structure elucidation

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Compound Name:	6-Bromo-7-chloroquinazolin-4-ol	
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An In-depth Technical Guide on the Structure Elucidation of 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise structural characterization of novel quinazoline derivatives is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of **6-Bromo-7-chloroquinazolin-4-ol**, a halogenated derivative with potential therapeutic applications. We present detailed experimental protocols, expected analytical data, and a logical workflow for its characterization.

## Introduction to 6-Bromo-7-chloroquinazolin-4-ol

6-Bromo-7-chloroquinazolin-4-ol belongs to the quinazolinone family, a class of fused heterocyclic compounds.[3] The introduction of halogen atoms, specifically bromine at position 6 and chlorine at position 7, is a common strategy in drug design to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The "-ol" suffix indicates the presence of a hydroxyl group at position 4, suggesting the molecule exists predominantly in its enol tautomeric form, also known as a quinazolin-4-one. Given that various quinazoline



derivatives are known to act as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), the structural confirmation of this compound is the first step in evaluating its potential as a targeted therapeutic agent.[1][4]

# **Physicochemical and Structural Properties**

A summary of the key identifiers and properties of **6-Bromo-7-chloroquinazolin-4-ol** is presented below.

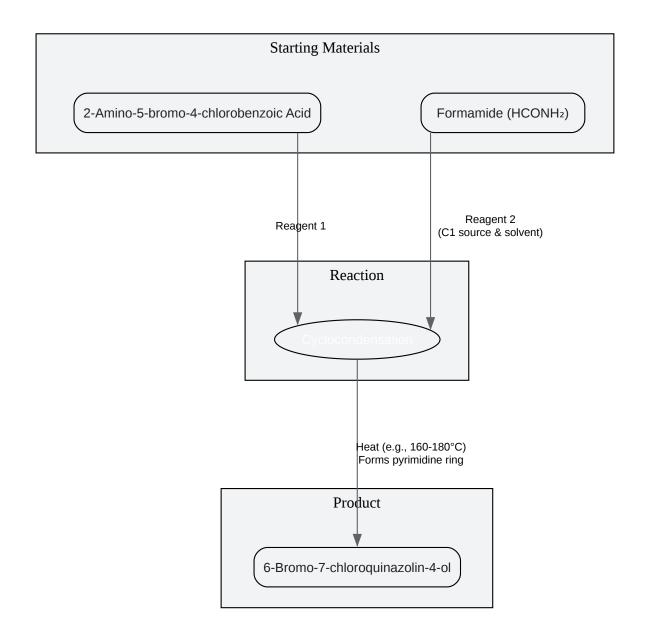
Property	Value	Reference
IUPAC Name	6-Bromo-7-chloroquinazolin-4- ol	-
CAS Number	17518-95-5	[5][6]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrClN <sub>2</sub> O	[5][7]
Molecular Weight	259.49 g/mol	[5][7]
Physical Form	Solid	[6]
Purity	Typically ≥95%	[5][7]
InChI Key	RTTTZYWVEGOBLI- UHFFFAOYSA-N	[6]

# **Synthesis Pathway**

The synthesis of halogenated quinazolin-4-ones often begins with correspondingly substituted anthranilic acids. A plausible and common synthetic route for **6-Bromo-7-chloroquinazolin-4-ol** involves the cyclization of 2-amino-5-bromo-4-chlorobenzoic acid with a suitable one-carbon source like formamidine acetate or by heating with formamide.

A related synthesis for 7-bromo-6-chloro-4(3H)-quinazolinone is achieved by reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of a copper catalyst.[8] This highlights a general strategy for constructing the quinazolinone core.





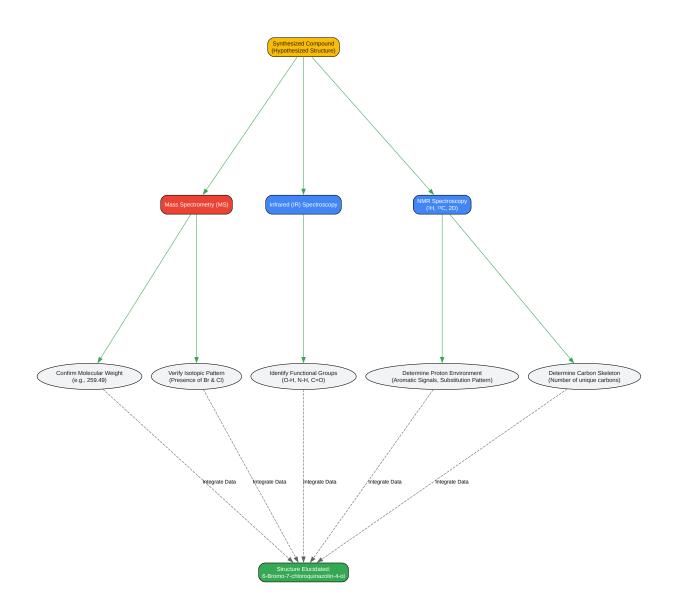
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Figure 1. A plausible synthetic workflow for 6-Bromo-7-chloroquinazolin-4-ol.

### **Structure Elucidation Workflow**



The definitive identification of **6-Bromo-7-chloroquinazolin-4-ol** relies on the synergistic use of multiple analytical techniques. The logical workflow begins with mass spectrometry to determine the molecular weight and elemental composition, followed by various spectroscopic methods to piece together the molecular framework.



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Figure 2. Logical workflow for the structure elucidation of the target compound.

# Spectroscopic Data & Analysis Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and confirming the elemental formula. Due to the presence of bromine (isotopes <sup>79</sup>Br and <sup>81</sup>Br in ~1:1 ratio) and chlorine (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster.

- Expected Molecular Ion Peaks: The spectrum should show a complex isotopic cluster for the molecular ion [M]+. The most abundant peaks would be:
  - m/z ~258: Corresponding to [C<sub>8</sub>H<sub>4</sub><sup>79</sup>Br<sup>35</sup>ClN<sub>2</sub>O]<sup>+</sup>
  - m/z ~260: A combination of [C<sub>8</sub>H<sub>4</sub><sup>81</sup>Br<sup>35</sup>ClN<sub>2</sub>O]<sup>+</sup> and [C<sub>8</sub>H<sub>4</sub><sup>79</sup>Br<sup>37</sup>ClN<sub>2</sub>O]<sup>+</sup>, which should be the most intense peak in the cluster.
  - m/z ~262: Corresponding to [C<sub>8</sub>H<sub>4</sub><sup>81</sup>Br<sup>37</sup>ClN<sub>2</sub>O]<sup>+</sup>
- High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which can be used to confirm the molecular formula C<sub>8</sub>H<sub>4</sub>BrClN<sub>2</sub>O.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR (in DMSO-d<sub>6</sub>, ~400 MHz):
  - $\circ$   $\delta$  ~12.0-12.5 ppm (singlet, broad, 1H): This signal is attributed to the exchangeable N-H proton of the quinazolinone ring.
  - $\circ$   $\delta$  ~8.1-8.3 ppm (singlet, 1H): This corresponds to the H-2 proton on the pyrimidine ring.
  - $\circ$   $\delta$  ~7.8-8.0 ppm (singlet, 1H): This signal is assigned to the H-5 proton, which is deshielded by the adjacent C=O group and the aromatic ring current.



- $\circ$   $\delta$  ~7.6-7.8 ppm (singlet, 1H): This corresponds to the H-8 proton. The singlet nature of the aromatic protons confirms the 6,7-disubstitution pattern.
- 13C NMR (in DMSO-d<sub>6</sub>, ~100 MHz):
  - $\delta$  ~160-165 ppm: Carbonyl carbon (C-4).
  - $\circ$   $\delta$  ~145-150 ppm: C-8a and C-2.
  - δ ~115-140 ppm: Six distinct signals for the aromatic carbons (C-5, C-6, C-7, C-8, C-4a).
     The carbons directly attached to the halogens (C-6 and C-7) will show characteristic shifts.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- 3400-3200 cm<sup>-1</sup> (broad): O-H and N-H stretching vibrations, confirming the presence of the hydroxyl/amide groups.
- ~1680-1660 cm<sup>-1</sup> (strong): C=O stretching (amide I band), characteristic of the quinazolin-4one core.
- ~1620-1580 cm<sup>-1</sup>: C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.
- ~800-600 cm<sup>-1</sup>: C-Cl and C-Br stretching vibrations.

# **Summary of Expected Analytical Data**



Technique	Data Type	Expected Observation	Inferred Information
HRMS	Exact Mass	~257.9246 (for C <sub>8</sub> H <sub>4</sub> <sup>79</sup> Br <sup>35</sup> CIN <sub>2</sub> O)	Confirms Molecular Formula
MS (LR)	Isotopic Pattern	[M]+, [M+2]+, [M+4]+ cluster	Confirms presence of one Br and one Cl
<sup>1</sup> H NMR	Chemical Shifts	3 singlets in aromatic region, 1 broad NH	1,2,4,5- tetrasubstituted benzene ring
<sup>13</sup> C NMR	Signal Count	~8 signals in aromatic region, 1 C=O	Confirms 8 unique carbon environments
IR	Absorption Bands	~3300 cm <sup>-1</sup> (broad), ~1670 cm <sup>-1</sup> (strong)	Presence of N-H/O-H and C=O groups

# Detailed Experimental Protocols High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10  $\mu$ L/min. Acquire data in positive ion mode over a mass range of m/z 100-500.
- Data Processing: Use the instrument's software to calculate the exact mass of the molecular ion peak and compare it to the theoretical mass of C<sub>8</sub>H<sub>4</sub>BrClN<sub>2</sub>O.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

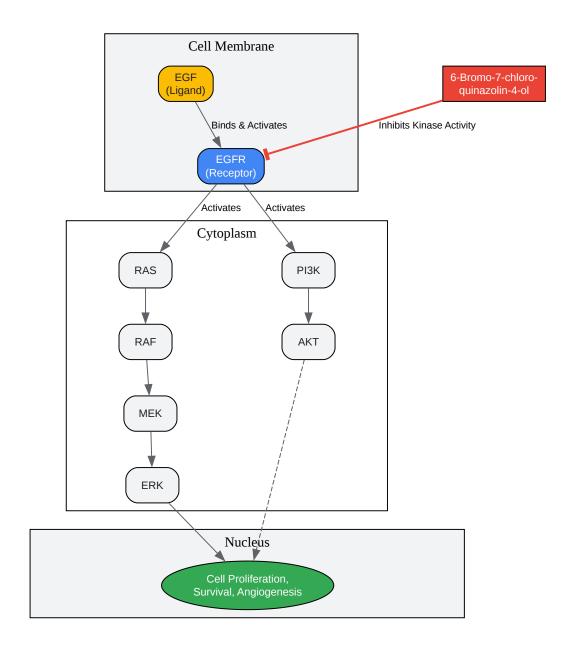


- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire proton spectra using a standard single-pulse experiment. Set a spectral width of ~16 ppm, an acquisition time of ~2 seconds, and a relaxation delay of 2 seconds.
- 13C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. Set a spectral width of ~220 ppm and a longer relaxation delay (5 seconds) to ensure quantitative observation of all carbons.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the <sup>1</sup>H spectrum using the residual solvent peak of DMSOd<sub>6</sub> at 2.50 ppm.

## **Potential Biological Activity and Signaling Pathway**

Quinazolinone derivatives are well-documented as inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Inhibitors targeting the ATP-binding site of the EGFR kinase domain are effective anticancer agents. **6-Bromo-7-chloroquinazolin-4-ol**, as a member of this chemical class, is a candidate for EGFR inhibition.





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Figure 3. Potential mechanism of action via inhibition of the EGFR signaling pathway.

### Conclusion



The structural elucidation of **6-Bromo-7-chloroquinazolin-4-ol** is a systematic process that integrates data from multiple high-precision analytical techniques. Mass spectrometry confirms the elemental composition, while NMR and IR spectroscopy reveal the specific arrangement of atoms and functional groups. The combined data provide an unambiguous confirmation of the molecule's structure, which is the foundational step for further investigation into its biological activity, mechanism of action, and potential as a therapeutic agent, possibly as a kinase inhibitor in oncology.

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